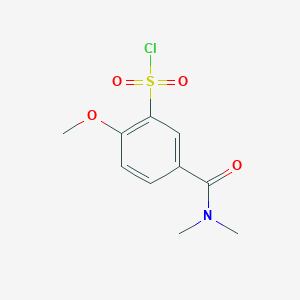
5-(Dimethylcarbamoyl)-2-methoxybenzene-1-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Dimethylcarbamoyl)-2-methoxybenzene-1-sulfonyl chloride is a chemical compound known for its applications in organic synthesis and various industrial processes. It is characterized by the presence of a dimethylcarbamoyl group, a methoxy group, and a benzenesulfonyl chloride moiety. This compound is often used as an intermediate in the synthesis of more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethylcarbamoyl)-2-methoxybenzene-1-sulfonyl chloride typically involves the reaction of 5-amino-2-methoxybenzenesulfonyl chloride with dimethylcarbamoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to prevent decomposition.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the production process.
化学反应分析
Types of Reactions
5-(Dimethylcarbamoyl)-2-methoxybenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 5-(Dimethylcarbamoyl)-2-methoxybenzenesulfonic acid.
Oxidation and Reduction: While less common, the compound can participate in oxidation-reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like acetonitrile or dimethylformamide.
Hydrolysis: This reaction is often conducted in aqueous acidic or basic conditions.
Oxidation and Reduction: Specific oxidizing or reducing agents, such as potassium permanganate or sodium borohydride, may be used depending on the desired transformation.
Major Products
Sulfonamides: Formed through nucleophilic substitution reactions.
Sulfonic Acids: Resulting from hydrolysis reactions.
科学研究应用
5-(Dimethylcarbamoyl)-2-methoxybenzene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Serves as an intermediate in the synthesis of drugs with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 5-(Dimethylcarbamoyl)-2-methoxybenzene-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of covalent bonds. This reactivity is exploited in various synthetic applications to introduce sulfonamide or sulfonic acid functionalities into target molecules.
相似化合物的比较
Similar Compounds
Dimethylcarbamoyl chloride: Shares the dimethylcarbamoyl group but lacks the methoxy and benzenesulfonyl chloride moieties.
Methanesulfonyl chloride: Contains the sulfonyl chloride group but lacks the dimethylcarbamoyl and methoxy groups.
Benzenesulfonyl chloride: Contains the benzenesulfonyl chloride moiety but lacks the dimethylcarbamoyl and methoxy groups.
Uniqueness
5-(Dimethylcarbamoyl)-2-methoxybenzene-1-sulfonyl chloride is unique due to the combination of its functional groups, which confer specific reactivity and versatility in synthetic applications. The presence of both the dimethylcarbamoyl and methoxy groups, along with the sulfonyl chloride moiety, allows for a wide range of chemical transformations and applications in various fields.
属性
IUPAC Name |
5-(dimethylcarbamoyl)-2-methoxybenzenesulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO4S/c1-12(2)10(13)7-4-5-8(16-3)9(6-7)17(11,14)15/h4-6H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWUMUCCVUNDXQJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
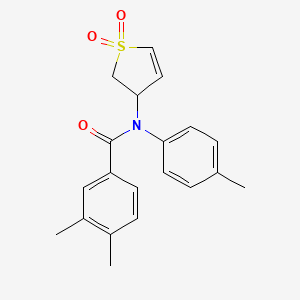
![5-methyl-N-[4-(trifluoromethyl)phenyl]furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2389281.png)
![(9S)-9-hydroxy-5H,6H,7H,8H,9H-cyclohepta[b]pyridin-5-one hydrochloride](/img/structure/B2389287.png)
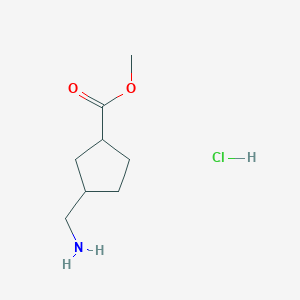
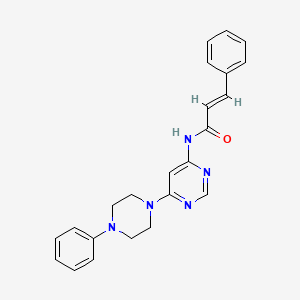
![Methyl [2-phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl ether](/img/structure/B2389290.png)
![1-(difluoromethyl)-2-[(difluoromethyl)sulfanyl]-1H-1,3-benzodiazole](/img/structure/B2389291.png)

![2-[3-(2,6-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2389293.png)
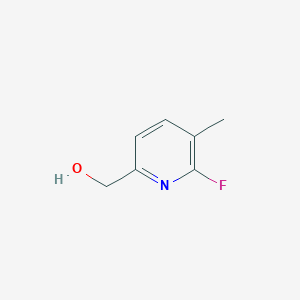
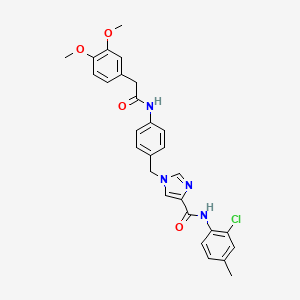

![(E)-5-chloro-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2389300.png)
![1-[(3S,4R)-3-Hydroxy-4-phenylpyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2389301.png)
